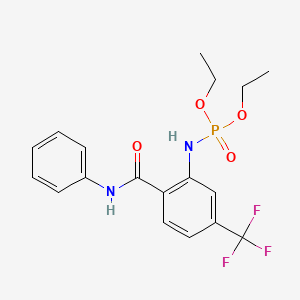
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is a complex organic compound that features a trifluoromethyl group, a phenylcarbamoyl group, and a phosphoramidate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The phenylcarbamoyl group can be introduced through a reaction with phenyl isocyanate. The final step involves the formation of the phosphoramidate moiety, which can be achieved by reacting the intermediate with diethyl phosphoramidate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and metal-free protocols to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Radical initiators and photoredox catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramidates, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The phosphoramidate moiety can participate in phosphorylation reactions, which are crucial in regulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in medicinal chemistry.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis.
Uniqueness
Diethyl (2-(phenylcarbamoyl)-5-(trifluoromethyl)phenyl)phosphoramidate is unique due to the combination of its trifluoromethyl group, phenylcarbamoyl group, and phosphoramidate moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C18H20F3N2O4P |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
2-(diethoxyphosphorylamino)-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H20F3N2O4P/c1-3-26-28(25,27-4-2)23-16-12-13(18(19,20)21)10-11-15(16)17(24)22-14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
ANPJXURBCPMTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=C(C=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


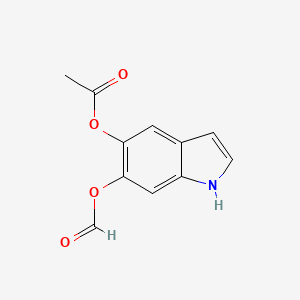
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
![Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12933109.png)

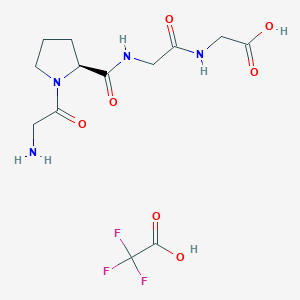
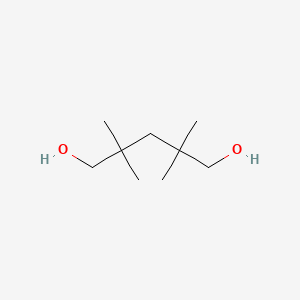
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
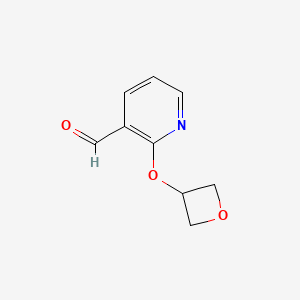
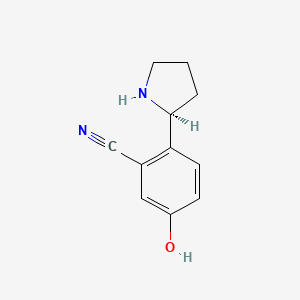

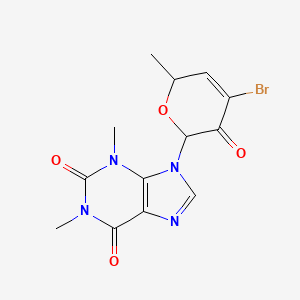
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

